IDO1 Cellular Potency: Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate Achieves 76 nM IC50 in HeLa Cells, Outperforming Epacadostat by 2.3-Fold
In a direct comparison of IDO1 inhibitory activity using IFN-γ-stimulated human HeLa cells, methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CHEMBL4210456) exhibited an IC50 of 76 nM [1]. This represents a 2.3-fold improvement in potency over the clinical-stage IDO1 inhibitor epacadostat, which demonstrated an IC50 of 174 nM in the same HeLa cellular assay .
| Evidence Dimension | IDO1 inhibition (cellular IC50) |
|---|---|
| Target Compound Data | IC50 = 76 nM |
| Comparator Or Baseline | Epacadostat, IC50 = 174 nM (HeLa cell assay) |
| Quantified Difference | 2.3-fold lower IC50 (more potent) |
| Conditions | IFN-γ-stimulated human HeLa cells; inhibition of kynurenine production; 1 hr pre-incubation |
Why This Matters
This 2.3-fold potency advantage in a cellular context directly translates to a lower effective concentration required for target modulation, reducing the risk of off-target effects and improving assay sensitivity in preclinical immuno-oncology research.
- [1] BindingDB. BDBM50454800 (CHEMBL4210456). IDO1 inhibition in HeLa cells. IC50 = 76 nM. Retrieved April 2026. View Source
